molecular formula C7H10O3 B155172 Methyl 1-acetylcyclopropanecarboxylate CAS No. 38806-09-6

Methyl 1-acetylcyclopropanecarboxylate

Cat. No. B155172
CAS RN: 38806-09-6
M. Wt: 142.15 g/mol
InChI Key: JXBAKCMWFYJKGF-UHFFFAOYSA-N
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Description

Methyl 1-acetylcyclopropanecarboxylate is a chemical compound that is part of a broader class of cyclopropane derivatives. These compounds are characterized by a three-membered ring structure that imparts unique chemical and physical properties. The acetyl group in methyl 1-acetylcyclopropanecarboxylate suggests that it is a functionalized ester, which could be involved in various chemical reactions and have potential applications in synthetic organic chemistry.

Synthesis Analysis

The synthesis of related cyclopropane derivatives has been explored in several studies. For instance, the deamination of methylenecyclopropylcarbinylamine, which can be prepared from ethyl methylenecyclopropanecarboxylate, results in the formation of acetylcyclopropane . This suggests that similar synthetic routes could be applicable for the synthesis of methyl 1-acetylcyclopropanecarboxylate. Additionally, the synthesis of methyl 2-cyclopropyl-2-diazoacetate from acetylcyclopropane indicates that cyclopropane rings can be functionalized with different substituents, which could be relevant for the synthesis of methyl 1-acetylcyclopropanecarboxylate.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is significant due to the strain in the three-membered ring. This strain can influence the reactivity of the compound. The presence of an acetyl group in methyl 1-acetylcyclopropanecarboxylate would likely affect its electronic structure and reactivity. Studies on similar compounds, such as the N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, have utilized techniques like NMR spectroscopy to elucidate their structure .

Chemical Reactions Analysis

Cyclopropane derivatives participate in a variety of chemical reactions. The deamination of methylenecyclopropylcarbinylamine leads to the formation of several products, indicating the potential for diverse transformations . The reaction of methyl esters of 1-alkylcyclopropene-3-carboxylic acids with norbornene derivatives to form vinylcyclopropane adducts demonstrates the reactivity of cyclopropane esters in cycloaddition reactions. These findings could provide insights into the types of chemical reactions that methyl 1-acetylcyclopropanecarboxylate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The strain in the cyclopropane ring can lead to increased reactivity, and the presence of functional groups like the acetyl moiety can further modify these properties. For example, the tribromo-ester of a related compound is converted into valuable cyclopropene synthons , suggesting that methyl 1-acetylcyclopropanecarboxylate could also serve as a synthon in organic synthesis. The use of spectroscopic methods, as seen in the study of acetylated triazole derivatives , could be applied to determine the physical and chemical properties of methyl 1-acetylcyclopropanecarboxylate.

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

Methyl 1-acetylcyclopropanecarboxylate is utilized in the synthesis of complex chemical structures and evaluation of their biological activities. For instance, bromophenol derivatives with a cyclopropyl moiety were synthesized, revealing new compounds effective as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. These inhibitors have potential applications in treating diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).

Catalysis and Molecular Transformation

The compound has been involved in catalyzed transformations, leading to the creation of novel and complex molecular structures. For instance, its copper or rhodium-catalyzed dediazoniation leads to the formation of unique structures irrespective of the presence of unsaturated compounds. This showcases its role in creating diverse chemical structures with potential applications across various fields (Prokopenko et al., 2007).

Plant Growth Regulation

A derivative of Methyl 1-acetylcyclopropanecarboxylate, 1-methylcyclopropene, has been extensively studied as a plant growth regulator. This compound inhibits ethylene action in plants, effectively delaying ripening and senescence in a wide range of fruits, vegetables, and floricultural crops. Its application can lead to significant advancements in post-harvest technology and agri-food industry (Blankenship & Dole, 2003; Watkins, 2006).

Safety And Hazards

The safety information for “Methyl 1-acetylcyclopropanecarboxylate” includes the following hazard statements: H302-H315-H319 . The precautionary statements include P261-P305+P351+P338 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation .

properties

IUPAC Name

methyl 1-acetylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-5(8)7(3-4-7)6(9)10-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBAKCMWFYJKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436765
Record name Methyl 1-acetylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-acetylcyclopropanecarboxylate

CAS RN

38806-09-6
Record name Methyl 1-acetylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A total of 662.4 g of potassium carbonate, 1161.2 g of 1,2-dichloroethane, 696.7 g of N,N-dimethylacetamide, 33.2 g of potassium iodide, and 464.5 g of methyl acetoacetate were mixed, followed by a reaction at 100° C. for 13 hours. The reaction mixture was cooled to room temperature and was filtrated, the resulting filtrate was washed with two portions of 5% by weight hydrochloric acid, and the organic layer was washed with water. The washing with the aqueous layer was extracted with 999.7 g of 1,2-dichloroethane. The extract with the organic layer was concentrated under a reduced pressure to distill off 1,2-dichloroethane, was subjected to distillation under a reduced pressure and thereby yielded 160.1 g of methyl 1-acetyl-1-cyclopropanecarboxylate as a colorless liquid as a fraction at 75° C./20 mmHg.
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662.4 g
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1161.2 g
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33.2 g
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464.5 g
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696.7 g
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Synthesis routes and methods III

Procedure details

56 g of acetoacetic acid methyl ester 3 is dissolved in 500 ml of acetone, and 276.2 g of potassium carbonate as well as 86 ml of dibromoethane are added while being cooled with ice. It is heated under nitrogen to 50° C. and stirred for 72 hours at this temperature. After cooling, the mixture is diluted with ethyl acetate, washed with water and saturated sodium chloride solution, dried on sodium sulfate and concentrated by evaporation. The residue is distilled in a vacuum, whereby 66 g of the title compound is obtained as a colorless oil.
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56 g
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500 mL
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276.2 g
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86 mL
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Synthesis routes and methods IV

Procedure details

To a solution of methyl acetoacetate (3 ml) in acetone (30 ml) were sequentially added potassium carbonate (11.54 g) and 1,2-dibromoethane (2.4 ml) at room temperature, and the mixture was stirred at 65° C. for 17 hours. This reaction mixture was filtered, the filtrate was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=10/1) to give the titled compound (2.17 g).
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3 mL
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11.54 g
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2.4 mL
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-acetylcyclopropanecarboxylate
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Methyl 1-acetylcyclopropanecarboxylate

Citations

For This Compound
3
Citations
K Aikawa, T Miyawaki, T Hitaka, YN Imai, T Hara… - Bioorganic & Medicinal …, 2015 - Elsevier
To develop effective drugs for hypogonadism, sarcopenia, and cachexia, we designed, synthesized, and evaluated selective androgen receptor modulators (SARMs) that exhibit not …
Number of citations: 24 www.sciencedirect.com
J Ruiz, B Tuccio, R Lauricella, M Maynadier, H Vial… - Tetrahedron, 2013 - Elsevier
New bicyclic peroxyketal comprising cyclopropyl moieties, analogs of the G3-factor, have been synthesized and evaluated against Plasmodium falciparum. They exhibit modest …
Number of citations: 9 www.sciencedirect.com
合川勝二 - 2019 - tsukuba.repo.nii.ac.jp
ハイポゴナディズム, サルコペニア, カケクシアの治療薬開発を指向して, 臓器選択的アンドロゲン受容体モジュレーター (SARMs) のデザイン, 合成, 及び生物学的評価を行った. SARMs は筋肉や…
Number of citations: 5 tsukuba.repo.nii.ac.jp

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